N-(2-aminoethyl)morpholine-4-carboxamide

Overview

Description

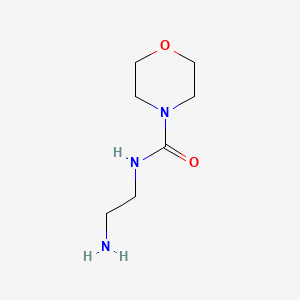

N-(2-Aminoethyl)morpholine-4-carboxamide is a heterocyclic compound featuring a morpholine ring linked to a carboxamide group and an aminoethyl side chain. It serves as a critical intermediate in pharmaceutical synthesis, particularly for beta-1 adrenergic receptor agonists like xamoterol . The compound’s structure combines the hydrogen-bonding capability of the amino group with the conformational rigidity of the morpholine ring, enhancing its utility in medicinal chemistry. It is commonly isolated as an oxalate salt (CAS 154467-16-0) to improve solubility and stability .

Preparation Methods

The preparation of N-(2-aminoethyl)morpholine-4-carboxamide typically involves two key steps. First, N-(2-aminoethyl)morpholine is synthesized, followed by its reaction with a carboxamide derivative. The reaction conditions often include the use of inert atmospheres and room temperature settings to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

N-(2-aminoethyl)morpholine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxalate, while reduction could produce simpler amine derivatives .

Scientific Research Applications

N-(2-aminoethyl)morpholine-4-carboxamide is a chemical compound with diverse applications, particularly in scientific research and medicinal chemistry. It features a unique structure including a morpholine ring substituted with a carboxamide and an aminoethyl group. The molecular formula is C7H15N3O2, and it has a molecular weight of approximately 173.21 g/mol . This compound is commonly available as a hydrochloride or oxalate salt, each having different physicochemical properties.

Scientific Research Applications

This compound serves as a versatile building block in chemistry for synthesizing complex molecules. It is also utilized in biology as a ligand in receptor studies and enzyme assays. Its potential therapeutic effects are under investigation in medicine, specifically for developing drugs targeting specific receptors. Industrially, it is used in the production of epoxy resins and other chemical products.

Key Mechanisms

The compound interacts with molecular targets such as receptors and enzymes. The aminoethyl group enhances binding affinity, while the morpholine ring contributes to stability and solubility in biological systems.

- Kinase Inhibition Research shows that this compound can inhibit kinases like VEGFR-2 and Abl kinases, which are crucial in cancer progression.

- Induction of Apoptosis Derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy.

Studies have demonstrated the biological activity of this compound across different cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis through p53 activation |

| U-937 (Monocytic Leukemia) | 2.41 | Inhibits proliferation |

| CEM-13 (T-cell Leukemia) | <1 | Cytotoxic effects observed |

These findings highlight the compound's potential as an anticancer agent.

Coordination Chemistry

N-(2-aminoethyl)morpholine is used as a ligand for coordination compounds with metals . For example, it can coordinate with cadmium atoms, forming an octahedral complex with two N,N′-bidentate ligands of 4-(2-aminoethyl)morpholine and two trans-located acetate molecules . Several coordination compounds of 4-(2-aminoethyl)morpholine with metals have been reported, indicating its utility in coordination chemistry .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The aminoethyl group allows it to bind to these targets, modulating their activity. The morpholine ring contributes to the compound’s stability and solubility, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

Biological Activity

N-(2-aminoethyl)morpholine-4-carboxamide, also known as morpholine-4-carboxamide, is a compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound has a unique structure characterized by a morpholine ring substituted with an aminoethyl group and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 159.21 g/mol. The compound is available in various forms, including hydrochloride and oxalate salts, which can affect its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The aminoethyl group enhances binding affinity to these targets, while the morpholine ring contributes to the compound's overall stability and solubility.

Key Mechanisms:

- Kinase Inhibition : Research indicates that this compound can inhibit key kinases such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and Abl kinases, which are crucial in cancer progression.

- Induction of Apoptosis : Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activity and Case Studies

Numerous studies have demonstrated the biological activity of this compound across different cancer cell lines:

These findings highlight the compound's potential as an anticancer agent.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-aminoethyl)piperidine-4-carboxamide | Piperidine ring instead of morpholine | Potential multikinase inhibitor |

| N-(2-aminoethyl)tetrahydropyran-4-carboxamide | Tetrahydropyran ring | Different cyclic structure affecting bioactivity |

| Morpholine-4-carboxylic acid | Lacks aminoethyl substitution | More acidic character; less biological activity |

This compound stands out due to its specific morpholine structure combined with the aminoethyl group, enhancing its biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-aminoethyl)morpholine-4-carboxamide, and how can purity be ensured?

- Methodology : The synthesis involves reacting tert-butyl 2-(morpholine-4-carboxamido)ethylcarbamate with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at 0°C, followed by neutralization with 6M NaOH to pH 7. The product is extracted, washed, dried (Na₂SO₄), and concentrated. Purity is ensured via column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) .

Q. How is this compound characterized post-synthesis?

- Methodology : Structural confirmation is achieved using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, ¹H NMR peaks at δ 2.85–3.15 ppm (morpholine protons) and MS m/z 383 (M+1) are diagnostic. Hydrogen sulfate derivatives (mp 168–169°C) further validate identity .

Q. What initial biological assays are used to evaluate its antitumor activity?

- Methodology : Preclinical studies involve in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines and in vivo xenograft models. Antiviral activity is tested via plaque reduction assays for viruses like HCMV and influenza A .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction (e.g., Siemens SMART CCD) with SHELX software refines structures. For example, monoclinic space group Cc (a = 10.7393 Å, β = 95.704°) was resolved for N-(2-chloroethyl)morpholine-4-carboxamide. Hydrogen atoms are geometrically constrained, and R-factors (R1 = 0.059) ensure accuracy .

Q. What strategies address contradictions in reported biological activity across studies?

- Methodology : Meta-analyses of dose-response curves, pharmacokinetic profiling (e.g., bioavailability, half-life), and molecular docking (e.g., binding to β-1 adrenergic receptors) reconcile discrepancies. For instance, stereospecific derivatives (e.g., (S)-xamoterol) show biased G-protein coupling, explaining variability .

Q. How is the compound utilized in RNA analog design for therapeutic targeting?

- Methodology : The morpholine-ethylamine moiety serves as a backbone in polyamide nucleic acid (PNA) analogs. Strand displacement assays confirm hybridization with complementary DNA, leveraging PNA’s high stability (Tm > 70°C). Applications include antisense oligonucleotides and CRISPR guide modifications .

Q. What advanced thermal analysis techniques elucidate its stability in formulations?

- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition profiles. For example, sharp endothermic peaks at >300°C indicate stability, while mesophasic transitions in gels (e.g., with N-(2-aminoethyl)-oleamide) are monitored via heat flow responses .

Q. Methodological Notes

- Synthesis Optimization : Replace TFA with HCl in scaled-up reactions to reduce corrosivity. Solvent recycling (e.g., CH₂Cl₂) improves sustainability .

- Crystallography : Use high-resolution data (θmax = 27.8°) and SHELXL refinement for twinned macromolecular crystals .

- Biological Testing : Pair in vitro assays with zebrafish models for rapid toxicity screening .

Properties

IUPAC Name |

N-(2-aminoethyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-1-2-9-7(11)10-3-5-12-6-4-10/h1-6,8H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIHKUQVXHVFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69630-16-6 | |

| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069630166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-4-morpholinecarboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQP23SV5UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.